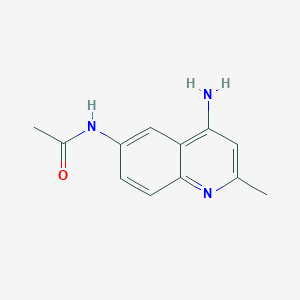

N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-methylquinolin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-7-5-11(13)10-6-9(15-8(2)16)3-4-12(10)14-7/h3-6H,1-2H3,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWWSJIHWIVYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432201 | |

| Record name | Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63304-46-1 | |

| Record name | Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE is a synthetic compound featuring a 4-aminoquinoline scaffold, a privileged structure in medicinal chemistry. While direct experimental data on this specific molecule is limited in publicly available literature, its structural components strongly suggest a primary mechanism of action as a protein kinase inhibitor . This guide synthesizes information from extensive research on analogous 4-aminoquinoline derivatives to propose a detailed mechanism of action, supported by relevant data, experimental protocols, and pathway visualizations. The core hypothesis is that this compound competitively binds to the ATP-binding pocket of specific protein kinases, thereby disrupting downstream signaling pathways implicated in cell proliferation, survival, and inflammation.

Proposed Core Mechanism of Action: Kinase Inhibition

The 4-aminoquinoline core is a well-established pharmacophore known to target the ATP-binding site of a variety of protein kinases.[1] This scaffold mimics the adenine moiety of ATP, enabling competitive inhibition. The nitrogen atom at position 1 of the quinoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.

Based on extensive studies of related compounds, this compound is predicted to inhibit one or more kinases from families such as:

-

Receptor Tyrosine Kinases (RTKs): Including the Epidermal Growth Factor Receptor (EGFR) family. Aberrant EGFR signaling is a hallmark of many cancers.[2][3]

-

Non-Receptor Tyrosine Kinases: Such as those in the Src family, which are critical nodes in signaling pathways controlling cell growth, differentiation, and migration.[4][5]

-

Serine/Threonine Kinases: For example, Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling pathways downstream of NOD-like receptors.[6][7]

The 2-methyl group on the quinoline ring may enhance binding affinity and selectivity through steric interactions within the ATP-binding pocket. The 6-acetamide group could influence the compound's pharmacokinetic properties and potentially form additional hydrogen bonds with the target kinase, further refining its inhibitory profile.[8]

Potential Therapeutic Implications

Given its likely role as a kinase inhibitor, this compound holds potential as a therapeutic agent in several disease areas:

-

Oncology: By targeting kinases that drive tumor growth and survival, such as EGFR and Src, the compound could exhibit anticancer activity.[9][10] Quinoline derivatives have shown efficacy against a range of cancer cell lines, including breast, colon, and lung cancer.[11][12]

-

Inflammatory Diseases: Inhibition of kinases like RIPK2 could modulate the innate immune response, making the compound a candidate for treating inflammatory conditions such as inflammatory bowel disease.[13]

-

Antimicrobial Applications: Some quinoline derivatives exhibit antimicrobial properties by inhibiting bacterial enzymes like peptide deformylase.[6]

Quantitative Data on Structurally Related Compounds

| Compound Class | Specific Derivative (if available) | Target/Assay | Potency (IC₅₀/Kᵢ) | Reference |

| 4-Aminoquinoline Derivatives | 4-aminoquinoline-based RIPK2 inhibitor | RIPK2 Kinase | IC₅₀ = 5.1 nM | [14] |

| Substituted 4-(3-hydroxyanilino)-quinolines | RET Kinase | Kᵢ = 3-50 nM | [10] | |

| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | c-MET Kinase | IC₅₀ = 0.59-1.86 nM | [10] | |

| 4-Anilino-6,7-disubstituted-quinoline-3-carboxamides | CSF-1R Kinase | IC₅₀ = 19 nM | [10] | |

| Quinoline-6-yl-acetamide Derivatives | 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide | PI3Kα Kinase | Data not specified | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.

-

Reagents and Materials:

-

Purified recombinant human kinase (e.g., EGFR, RIPK2, Src).

-

Kinase-specific substrate peptide.

-

This compound stock solution in DMSO.

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

-

384-well white assay plates.

-

Plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

To each well of a 384-well plate, add the test compound dilution, the purified kinase, and the specific substrate peptide.

-

Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.

-

Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Reagents and Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

This compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well clear flat-bottom plates.

-

Microplate reader capable of measuring absorbance at 570 nm.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the potential inhibitory effect of this compound on the EGFR signaling pathway, a common target for quinoline-based kinase inhibitors.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

General Experimental Workflow

This diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor like this compound.

Caption: General experimental workflow for preclinical evaluation.

Conclusion

This compound is a compound of significant interest due to its 4-aminoquinoline core, a scaffold renowned for its kinase inhibitory properties. The likely mechanism of action involves the competitive inhibition of protein kinases crucial for cell signaling in cancer and inflammatory diseases. While further direct experimental validation is required, the existing body of research on analogous compounds provides a strong foundation for its development as a potential therapeutic agent. The experimental protocols and workflows detailed in this guide provide a clear roadmap for the comprehensive characterization of its biological activity and mechanism of action.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. glpbio.com [glpbio.com]

- 5. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 7. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(4-Amino-2-methyl-6-quinolinyl)acetamide (CAS 63304-46-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound with CAS number 63304-46-1, identified as N-(4-Amino-2-methyl-6-quinolinyl)acetamide. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document focuses on providing detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of molecules. Furthermore, a general workflow for spectroscopic analysis is presented. This guide serves as a foundational resource for researchers aiming to acquire and interpret spectroscopic data for N-(4-Amino-2-methyl-6-quinolinyl)acetamide and related quinoline derivatives.

Compound Identification

-

CAS Number: 63304-46-1

-

Chemical Name: N-(4-Amino-2-methyl-6-quinolinyl)acetamide[1]

-

Molecular Formula: C₁₂H₁₃N₃O[1]

-

Molecular Weight: 215.25 g/mol [1]

-

Chemical Structure:

Spectroscopic Data (Summary Tables)

Note: Extensive searches for experimental or reliably predicted spectroscopic data for CAS 63304-46-1 did not yield specific quantitative results. The following tables are structured to be populated by the user upon experimental data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | ||||

Table 2: ¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | ||

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Peaks

| m/z | Relative Intensity (%) | Ion Assignment |

| Data not available | ||

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for aromatic amine and acetamide compounds like N-(4-Amino-2-methyl-6-quinolinyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the identity of the compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample of N-(4-Amino-2-methyl-6-quinolinyl)acetamide.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range appropriate for proton signals (e.g., -2 to 12 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for a 400 MHz ¹H instrument).

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: A range appropriate for carbon signals (e.g., 0 to 200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background Scan: Perform a background scan with no sample on the crystal.

-

-

Data Acquisition and Analysis:

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to specific functional groups (e.g., N-H stretch, C=O stretch, aromatic C-H stretch, C=C stretch).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Ionization Mode: Positive ion mode is typically suitable for compounds with amine groups.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Instrument Parameters:

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Optimize for a stable spray.

-

Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺ for positive ESI).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

References

Screening the Biological Activity of Novel Quinoline Compounds: An In-depth Technical Guide

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, making them a subject of intense research in the quest for novel therapeutic agents.[2][3][4][5] The versatility of the quinoline ring allows for structural modifications that can modulate its biological effects, leading to the development of compounds with anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[3][4][6] This guide provides a comprehensive overview of the methodologies used to screen the biological activities of novel quinoline compounds, focusing on anticancer, antimicrobial, and anti-inflammatory assays. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation standards, and visual workflows to facilitate the discovery and evaluation of new quinoline-based drug candidates.

Section 1: Anticancer Activity Screening

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through various mechanisms. These include the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][7] Many quinoline compounds target specific signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[6][8][9]

Key Signaling Pathways Targeted by Quinoline Compounds

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Novel quinoline compounds have been developed to inhibit key components of this pathway, such as PI3K and mTOR, thereby halting uncontrolled cell proliferation.[7][8]

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.setu.ie [research.setu.ie]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of N-(4-amino-2-methylquinolin-6-yl)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the preliminary in vitro studies of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE. It is important to note that while the quinoline scaffold is of significant interest in medicinal chemistry, specific experimental data for this exact molecule is limited in publicly accessible literature. This document, therefore, summarizes the anticipated biological activities based on related compounds and provides generalized experimental protocols and conceptual signaling pathways relevant to this class of molecules.

Introduction

This compound is a synthetic compound featuring a quinoline core. The quinoline ring system is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] The presence of an amino group at the 4-position and an acetamide group at the 6-position of the 2-methylquinoline core suggests potential for diverse biological interactions. This guide explores the hypothetical in vitro evaluation of this compound.

Potential Biological Activities

Based on the activities of structurally similar quinoline derivatives, this compound is hypothesized to possess the following biological activities:

-

Anticancer Activity: Quinoline derivatives have been extensively investigated for their potential to inhibit cancer cell proliferation. The planar quinoline ring can intercalate with DNA, and various substituents can modulate interactions with key enzymes involved in cancer progression.

-

Anti-inflammatory Activity: Compounds with a quinoline scaffold have shown potential in modulating inflammatory pathways. This may involve the inhibition of pro-inflammatory enzymes or cytokines.

-

Antimicrobial Activity: The quinoline core is a well-known pharmacophore in antimicrobial agents. It is plausible that this compound could exhibit activity against a range of bacterial or fungal pathogens.

Data Presentation: Hypothetical In Vitro Data

| Assay Type | Cell Line / Target | Metric | Hypothetical Result | Reference Compound |

| Cytotoxicity | A549 (Lung Carcinoma) | IC₅₀ (µM) | 15.5 | Doxorubicin |

| MCF-7 (Breast Cancer) | IC₅₀ (µM) | 22.8 | Doxorubicin | |

| HCT116 (Colon Cancer) | IC₅₀ (µM) | 18.2 | 5-Fluorouracil | |

| Anti-inflammatory | RAW 264.7 Macrophages | NO Inhibition IC₅₀ (µM) | 25.1 | Dexamethasone |

| Antimicrobial | S. aureus | MIC (µg/mL) | 32 | Ciprofloxacin |

| E. coli | MIC (µg/mL) | 64 | Ciprofloxacin |

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Methodology:

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with different concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

-

Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization of Potential Mechanisms

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound.

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Conclusion

This compound represents a molecule of interest for in vitro biological evaluation due to its quinoline core structure. While specific experimental data for this compound is currently sparse in the public domain, this guide provides a framework for its potential activities and the experimental approaches to validate them. Further research is warranted to elucidate the precise biological effects and mechanisms of action of this compound.

References

Potential therapeutic targets for 4-aminoquinoline derivatives

An In-depth Technical Guide to the Potential Therapeutic Targets for 4-Aminoquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4-aminoquinoline scaffold, historically recognized for its profound impact on the treatment and prophylaxis of malaria, has emerged as a "privileged structure" in medicinal chemistry.[1] Derivatives such as chloroquine (CQ) and hydroxychloroquine (HCQ) are foundational, but the versatility of the scaffold has led to the exploration of a wide array of therapeutic applications.[2][3][4] This guide provides a comprehensive overview of the established and emerging therapeutic targets for 4-aminoquinoline derivatives, detailing their mechanisms of action across parasitic diseases, oncology, neurodegenerative disorders, and immunology. It includes quantitative data on compound efficacy, detailed experimental protocols for key assays, and visual diagrams of critical signaling pathways to serve as a resource for ongoing research and drug development.

Introduction to the 4-Aminoquinoline Scaffold

First synthesized in 1934, chloroquine, a prototypical 4-aminoquinoline, became a cost-effective and highly effective solution for treating P. falciparum malaria.[5] These compounds are characterized by a quinoline ring with an amino group at the 4-position, a feature crucial for their biological activity.[2] While the rise of drug-resistant parasite strains has challenged the efficacy of early derivatives, the inherent chemical tractability and favorable pharmacokinetics of the 4-aminoquinoline core have sustained interest.[5][6] Researchers have successfully modified the scaffold to develop compounds with potent activity against a spectrum of diseases, including cancer, leishmaniasis, viral infections, and neurodegenerative conditions like Alzheimer's and Parkinson's disease.[3][4][7][8]

Key Therapeutic Targets and Mechanisms of Action

The therapeutic diversity of 4-aminoquinoline derivatives stems from their ability to modulate multiple biological targets, often related to their lysosomotropic nature—the tendency to accumulate in acidic organelles like lysosomes and the parasite's digestive vacuole.[3][9]

Antiparasitic Targets

2.1.1 Malaria: Inhibition of Heme Detoxification

The most well-documented mechanism of action for 4-aminoquinolines is in the context of malaria. The parasite, residing within red blood cells, digests host hemoglobin in its acidic digestive vacuole to source amino acids.[5][10] This process releases large quantities of toxic, soluble heme. To protect itself, the parasite polymerizes heme into an inert, crystalline hemozoin.[5] 4-aminoquinolines, being weak bases, accumulate in the acidic vacuole and interfere with this detoxification process. They cap the growing hemozoin crystal, leading to a buildup of toxic heme that induces oxidative stress and lyses the parasite membrane.[9][10]

Caption: Antimalarial mechanism of 4-aminoquinolines.

Table 1: In Vitro Antimalarial and Antileishmanial Activity of 4-Aminoquinoline Derivatives

| Compound | Parasite/Strain | Assay Type | IC₅₀ Value (nM) | Selectivity Index (SI) | Reference |

| Chloroquine | P. falciparum (3D7, CQ-sensitive) | - | < 12 | - | [6] |

| TDR 58845 | P. falciparum (3D7, CQ-sensitive) | - | < 12 | - | [6] |

| TDR 58846 | P. falciparum (3D7, CQ-sensitive) | - | < 12 | - | [6] |

| MAQ | P. falciparum (W2, CQ-resistant) | HRPII | 220 ± 30 | > 45 | [11] |

| BAQ | P. falciparum (W2, CQ-resistant) | HRPII | 240 ± 60 | 4.8 | [11] |

| Chloroquine | L. amazonensis (amastigotes) | - | 780 | - | [1] |

| Hydroxychloroquine | L. amazonensis (amastigotes) | - | 670 | - | [1] |

| Amodiaquine | L. donovani (amastigotes) | - | - | > 90 | [1] |

2.1.2 Leishmaniasis: Mitochondrial and Lysosomal Disruption

Against Leishmania parasites, 4-aminoquinolines exert their effect through multiple mechanisms. Their primary targets include:

-

Mitochondrial Accumulation: The compounds accumulate in the parasite's mitochondria, leading to a depolarization of the mitochondrial membrane potential and disrupting cellular energy production.[1][3][4]

-

Macrophage Phagolysosome Accumulation: By accumulating in the acidic phagolysosome of the host macrophage where the parasite resides, they increase direct parasite-drug interaction.[1]

-

Immunostimulation: They can also stimulate the host cell's immune response, further aiding in parasite clearance.[1]

Anticancer Targets

The repurposing of 4-aminoquinolines for cancer therapy is an area of intense research.[12] Their anticancer effects are primarily linked to the disruption of cellular degradation and stress pathways.

2.2.1 Autophagy Inhibition

Autophagy is a cellular recycling process that cancer cells often exploit to survive stress induced by chemotherapy or radiation. 4-aminoquinolines like chloroquine are potent autophagy inhibitors.[9] They accumulate in lysosomes, raising the intra-lysosomal pH and inhibiting the enzymes required for the degradation of autophagosomes.[9][13] This blockage of the final step of autophagy leads to an accumulation of dysfunctional proteins and organelles, ultimately triggering cancer cell death.[13] This property makes them effective as adjuvants to enhance the efficacy of conventional cancer therapies.[9]

Caption: Autophagy inhibition pathway by 4-aminoquinolines.

Table 2: In Vitro Cytotoxic Activity of 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines

| Compound | Cell Line | GI₅₀ (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Potent (specific value not stated) | [12][14] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than Chloroquine | [12][14] |

| Bisquinoline Compound 10 | MDA-MB 468 | 7.35 | [12] |

| Bisquinoline Compound 10 | MCF-7 | 14.80 | [12] |

| Chloroquine | MDA-MB 468 | > 20 | [12] |

Targets in Neurodegenerative Diseases

The multifactorial nature of diseases like Alzheimer's (AD) and Parkinson's (PD) makes multi-target-directed ligands (MTDLs) particularly attractive.[15] 4-Aminoquinolines are being investigated for this purpose.

-

Cholinesterase Inhibition: In AD, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Some 4-aminoquinoline derivatives effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that degrade acetylcholine, thereby increasing its availability.[15][16]

-

NR4A2 Modulation: In Parkinson's disease, the nuclear receptor NR4A2 is essential for the development and survival of midbrain dopamine neurons. Certain 4-aminoquinoline derivatives can directly interact with NR4A2, influencing the expression of key dopaminergic genes and protecting neurons from inflammation-induced death.[7]

-

Other Neuroprotective Roles: Additional mechanisms include antioxidant activity and the chelation of metal ions that contribute to protein aggregation.[15]

Table 3: Cholinesterase Inhibition by 4-Aminoquinoline Derivatives for Alzheimer's Disease

| Compound | Target Enzyme | IC₅₀ (µM) | Comparison Drug (IC₅₀ µM) | Reference |

| Compound 7r | Acetylcholinesterase (AChE) | 0.41 | Rivastigmine (5.26) | [15] |

| Compound 7f | Butyrylcholinesterase (BuChE) | 1.06 | Rivastigmine (2.02) | [15] |

Immunomodulatory and Anti-Inflammatory Targets

Toll-Like Receptor (TLR) Signaling

Toll-like receptors are key components of the innate immune system.[17] However, their excessive activation can lead to chronic inflammation and autoimmune diseases. 4-Aminoquinoline derivatives have been shown to modulate TLR signaling, particularly TLR4.[3][4][17][18] They can interfere with the TLR4/MD-2 complex, preventing the activation of downstream signaling pathways like NF-κB and subsequent production of pro-inflammatory cytokines.[17][18][19] This mechanism underpins their use in autoimmune conditions like systemic lupus erythematosus and rheumatoid arthritis.[20][21]

Other Key Molecular Targets

-

CXCR4 Receptor: The CXCR4 chemokine receptor plays a role in cancer metastasis and HIV entry.[22][23] Novel 4-aminoquinoline derivatives have been developed as potent CXCR4 antagonists, blocking the receptor and preventing its activation by its ligand, CXCL12.[24][25]

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes involved in neurotransmitter metabolism and have been implicated in neurodegenerative diseases. Certain 8-aminoquinoline analogs (a related class) are potent inhibitors of both MAO-A and MAO-B.[26][27]

Table 4: CXCR4 Antagonist Activity of an Aminoquinoline Derivative

| Compound | Target Receptor | Assay Type | IC₅₀ (nM) | Reference |

| Compound 22 | CXCR4 | Binding Affinity | 57 | [24] |

Key Experimental Methodologies

This section provides an overview of standard protocols used to evaluate the activity of 4-aminoquinoline derivatives against the targets discussed.

Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I)

This assay quantifies parasite proliferation by measuring the fluorescence of a dye that intercalates with parasitic DNA.

-

Parasite Culture: Asynchronously cultured P. falciparum parasites are maintained in human O+ erythrocytes at 37°C.

-

Drug Preparation: The 4-aminoquinoline derivative is serially diluted in a 96-well plate.

-

Incubation: A synchronized ring-stage parasite culture is added to each well and incubated for 72 hours under standard gas conditions (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is incubated in the dark for 1 hour.

-

Quantification: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Analysis: The IC₅₀ value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 4-aminoquinoline derivative and incubated for 48-72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: The absorbance is read at ~570 nm using a microplate reader.

-

Analysis: The GI₅₀ (concentration for 50% growth inhibition) is determined from dose-response curves.

Protocol: Heme Polymerization Inhibition Assay

This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin (hemozoin).

-

Reaction Setup: A solution of hemin chloride is prepared in DMSO and added to a 96-well plate.

-

Compound Addition: Test compounds (4-aminoquinoline derivatives) at various concentrations are added to the wells.

-

Polymerization Induction: Polymerization is initiated by adding a solution of acetate buffer (pH ~4.5) and incubating at 37°C for 18-24 hours.

-

Washing: The plate is centrifuged, and the supernatant (containing unreacted heme) is removed. The pellet (β-hematin) is washed with DMSO to remove any remaining soluble heme.

-

Quantification: The β-hematin pellet is solubilized in NaOH, and the absorbance is measured at ~405 nm.

-

Analysis: The IC₅₀ is calculated as the concentration of the compound that inhibits β-hematin formation by 50% compared to a no-drug control.

Conclusion and Future Directions

The 4-aminoquinoline scaffold is a testament to the power of a privileged structure in drug discovery. Its journey from a single-purpose antimalarial to a multi-target platform for complex diseases is remarkable. The primary mechanisms, including lysosomotropism and interference with cellular degradation pathways, provide a foundation for its broad bioactivity. Future research should focus on synthesizing novel derivatives with enhanced selectivity for specific targets to minimize off-target effects. For instance, developing cancer-specific autophagy inhibitors or neuro-specific cholinesterase inhibitors could significantly improve therapeutic indices. The combination of the 4-aminoquinoline core with other pharmacophores in hybrid molecules represents a promising strategy to tackle drug resistance and multifactorial diseases.[8][28] As our understanding of these complex diseases deepens, the 4-aminoquinoline scaffold will undoubtedly remain a critical tool for developing the next generation of therapeutics.

References

- 1. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esr.ie [esr.ie]

- 6. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ccjm.org [ccjm.org]

- 21. Chloroquine and hydroxychloroquine in the treatment of malaria and repurposing in treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 23. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Anti-cancer and anti-malarial 4-aminoquinoline derivatives : synthesis and solid-state investigations [open.uct.ac.za]

Solubility Profile of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the predicted solubility based on the physicochemical properties of quinoline derivatives, alongside detailed experimental protocols for determining precise solubility. Furthermore, this guide explores the compound's potential biological context by illustrating its interaction with key signaling pathways.

Physicochemical Properties and Predicted Solubility

This compound is a quinoline derivative. Quinoline-based compounds are generally characterized as heterocyclic aromatic organic compounds. While quinoline itself is slightly soluble in cold water, its solubility increases in hot water and it dissolves readily in most organic solvents.[1][2][3] The solubility of derivatives can be influenced by the nature and position of substituent groups. For a structurally similar compound, N-(4-Hydroxy-2-methylquinolin-6-yl)acetamide, the use of DMSO/water co-solvents has been noted for dissolution in biological assays, suggesting that this compound is likely to be soluble in dimethyl sulfoxide (DMSO).[4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The quinoline core is generally sparingly soluble in water. The amino and acetamido groups may increase polarity and hydrogen bonding potential, potentially increasing solubility in polar protic solvents compared to unsubstituted quinoline. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | Quinoline derivatives often exhibit good solubility in polar aprotic solvents.[5] The use of DMSO for similar compounds in biological assays supports this prediction.[4] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar functional groups (amino and acetamido) are likely to limit solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[6][7]

Objective: To determine the equilibrium solubility of this compound in various laboratory solvents at controlled temperatures (e.g., 4°C and 37°C).[8]

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, DMSO, hexane) of high purity

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other appropriate material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.[6][7]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.[9]

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or in molar units (mol/L).

-

Below is a graphical representation of the experimental workflow.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 4. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]

- 5. cibtech.org [cibtech.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Enduring Legacy of the Quinoline Nucleus: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the landscape of medicinal chemistry and organic synthesis. Its discovery dates back to 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar.[1] The structural elucidation by August Wilhelm von Hofmann in 1843 paved the way for a deeper understanding of its chemical properties and spurred the development of a vast array of synthetic methodologies. This technical guide provides an in-depth exploration of the historical milestones in the discovery and synthesis of substituted quinolines, offering a comprehensive resource for researchers and professionals in the field. We will delve into the classical named reactions that form the foundation of quinoline synthesis, explore modern advancements that have refined and expanded these methods, and present detailed experimental protocols for key transformations. Furthermore, this guide will touch upon the profound impact of substituted quinolines in drug discovery, exemplified by the pivotal role of compounds like chloroquine in the fight against malaria.

Historical Perspective: From Coal Tar to Rational Synthesis

The journey of quinoline from a component of coal tar to a privileged scaffold in drug design is a testament to the evolution of organic chemistry.

-

1834: The Discovery of "Leukol" Friedlieb Ferdinand Runge, a German chemist, first isolated a colorless, oily substance from coal tar which he named "Leukol."[1]

-

1842: "Chinolein" from Quinine French chemist Charles Gerhardt obtained a similar compound by the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide, naming it "Chinolein."[1]

-

Structural Elucidation The correct molecular formula and the fused ring structure of quinoline were eventually established, with significant contributions from August Wilhelm von Hofmann. The realization that Leukol and Chinolein were the same compound marked a crucial step in understanding this new class of heterocycles.

-

The Dawn of Synthetic Strategies The late 19th century witnessed a surge in the development of synthetic methods to construct the quinoline core, driven by the burgeoning dye industry and the quest for synthetic alternatives to naturally occurring alkaloids like quinine. These classical named reactions, many of which are still in use today, laid the groundwork for the vast field of quinoline chemistry.

Classical Synthetic Methods: The Foundation of Quinoline Chemistry

A rich tapestry of named reactions provides the classical foundation for the synthesis of substituted quinolines. These methods, while sometimes requiring harsh conditions, remain valuable tools in the synthetic chemist's arsenal.

Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2]

Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the α,β-unsaturated aldehyde. Subsequent cyclization and oxidation yield the quinoline ring.

Logical Flow of the Skraup Synthesis

Caption: Logical workflow of the Skraup synthesis.

Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[3]

Mechanism: The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.[4]

Combes Quinoline Synthesis (1888)

This method utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[5]

Mechanism: The reaction begins with the formation of a β-amino-α,β-unsaturated ketone (an enaminone) intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[6]

Doebner-von Miller Reaction (1881)

A variation of the Skraup synthesis, the Doebner-von Miller reaction employs α,β-unsaturated aldehydes or ketones in place of glycerol.[7]

Gould-Jacobs Reaction (1939)

This reaction is particularly useful for the synthesis of 4-hydroxyquinolines (4-quinolones). It involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization, hydrolysis, and decarboxylation.[1]

Pfitzinger Reaction (1886)

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base.[2]

Conrad-Limpach Synthesis (1887)

Similar to the Gould-Jacobs reaction, the Conrad-Limpach synthesis is used to prepare 4-hydroxyquinolines. It involves the reaction of an aniline with a β-ketoester. The reaction conditions can be controlled to favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product).[8]

Modern Synthetic Methods: Expanding the Quinoline Toolkit

While the classical methods remain relevant, modern organic synthesis has introduced a plethora of new and efficient ways to construct the quinoline nucleus, often with milder reaction conditions, higher yields, and greater functional group tolerance.

Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized quinoline synthesis. Catalysts based on palladium, rhodium, copper, iron, and other metals have enabled novel bond formations and reaction pathways.[9][10] These methods often involve C-H activation, cross-coupling reactions, and cyclization cascades, providing access to a wide range of complex substituted quinolines.

General Workflow for Transition-Metal-Catalyzed Quinoline Synthesis

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. mdpi.com [mdpi.com]

- 5. iipseries.org [iipseries.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

In-Depth Technical Guide: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific quantitative binding affinity data (such as Kd, Ki, or IC50 values), definitively identified protein targets, or elucidated signaling pathways for the compound N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE. Therefore, this document serves as a comprehensive framework, providing detailed experimental protocols and illustrative templates for conducting and presenting such binding affinity studies, based on established methodologies for similar quinoline-based compounds.

Introduction

This compound is a quinoline derivative, a chemical scaffold known for a wide range of biological activities.[1] Compounds with a quinoline core have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents due to their ability to interact with various biological targets, including enzymes and receptors.[1] Interaction studies are crucial for understanding the pharmacodynamics and therapeutic potential of this compound.[1]

This guide provides a structured approach to investigating the binding affinity of this compound. It outlines detailed experimental protocols for determining binding constants and presents templates for data visualization and the depiction of potential biological pathways.

Hypothetical Binding Affinity Data

While specific data for this compound is not available, the following table illustrates how binding affinity data for this compound and its analogs would be presented. The data herein is purely for illustrative purposes.

| Compound ID | Target Protein | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Notes |

| This compound | Kinase X | SPR | 150 | - | - | Direct binding observed |

| Analog 1 | Kinase X | ITC | 125 | - | - | 1:1 binding stoichiometry |

| Analog 2 | Kinase X | FPA | - | - | 85 | Competitive displacement |

| This compound | Kinase Y | Radioligand | - | 250 | 400 | - |

| Analog 1 | Kinase Y | Radioligand | - | 200 | 350 | Increased potency |

| Analog 2 | Kinase Y | Radioligand | - | >1000 | >2000 | Loss of activity |

-

Kd (Dissociation Constant): A measure of the affinity between the ligand and the target. Lower values indicate stronger binding.

-

Ki (Inhibition Constant): The concentration of an inhibitor required to produce half-maximum inhibition.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces the response (or binding) by half.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity of this compound.

Surface Plasmon Resonance (SPR)

This technique allows for the real-time detection of binding between a ligand (the compound) and a target protein immobilized on a sensor chip.

Methodology:

-

Protein Immobilization:

-

Covalently immobilize the purified target protein (e.g., a specific kinase) onto a CM5 sensor chip using standard amine coupling chemistry.

-

Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

Inject the protein solution (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.

-

Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Inject the compound solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between cycles using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Methodology:

-

Sample Preparation:

-

Dialyze the purified target protein extensively against the desired ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Dissolve this compound in the final dialysis buffer.

-

-

ITC Experiment:

-

Fill the sample cell with the protein solution (e.g., 10-50 µM).

-

Load the injection syringe with a 10-20 fold higher concentration of the compound solution.

-

Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat of binding for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

KinaseGlo® Luminescent Kinase Assay (for Kinase Targets)

This assay determines the activity of a kinase by measuring the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in a higher ATP level and a stronger luminescent signal.

Methodology:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, its substrate (e.g., a specific peptide), and ATP in a suitable kinase buffer.

-

Add varying concentrations of this compound to the wells of a 96- or 384-well plate.

-

Initiate the kinase reaction by adding the enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Add an equal volume of KinaseGlo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate for 10 minutes to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a binding affinity study.

References

Methodological & Application

Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic pharmaceuticals. Their diverse biological activities have led to their use as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. The compound N-(4-amino-2-methylquinolin-6-yl)acetamide (CAS No. 63304-46-1) is a functionalized quinoline with potential as a building block in the synthesis of more complex molecules for drug discovery and biological studies.[1] The presence of both a free amino group and an acetamido group on the quinoline scaffold offers opportunities for further chemical modifications and the exploration of its structure-activity relationships.

The most plausible and direct synthetic route to this compound is the selective mono-acetylation of 2-methylquinoline-4,6-diamine. This method involves the preferential reaction of one of the two amino groups with an acetylating agent, such as acetic anhydride or acetyl chloride. Achieving mono-substitution over di-substitution is a common challenge in the synthesis of derivatives of symmetrical or near-symmetrical diamines and often requires careful control of reaction conditions.

Synthesis Pathway

The synthesis proceeds in two conceptual stages: first, the preparation of the key intermediate, 4,6-diamino-2-methylquinoline, followed by its selective acetylation to yield the final product.

Figure 1. Conceptual synthesis pathway for this compound.

Experimental Protocol

This protocol describes the selective mono-acetylation of 4,6-diamino-2-methylquinoline.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4,6-Diamino-2-methylquinoline | ≥98% | Commercially Available |

| Acetic Anhydride | Reagent Grade | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Methanol | HPLC Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |

| Silica Gel | 60-120 mesh | Commercially Available |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-diamino-2-methylquinoline (1.0 eq) in anhydrous dichloromethane (DCM) and a small amount of anhydrous pyridine (catalytic amount).

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of acetic anhydride (1.0 - 1.2 eq) in anhydrous DCM dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. The slow addition and low temperature are crucial to favor mono-acetylation.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 95:5). The starting material, mono-acetylated product, and di-acetylated by-product should have distinct Rf values.

-

Work-up: Once the starting material is consumed (or an optimal conversion to the mono-acetylated product is observed), quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient elution, starting with pure DCM and gradually increasing the polarity with methanol. Collect the fractions containing the desired mono-acetylated product.

-

Characterization: Characterize the purified this compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the compound is reported to be approximately 150-155 °C.[1]

Experimental Workflow Diagram

Figure 2. Step-by-step experimental workflow for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Value/Description |

| Reactants | |

| 4,6-Diamino-2-methylquinoline | 1.0 equivalent |

| Acetic Anhydride | 1.0 - 1.2 equivalents |

| Pyridine | Catalytic amount |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Monitored by TLC (typically 2-6 hours) |

| Purification | |

| Method | Silica Gel Column Chromatography |

| Eluent | Dichloromethane/Methanol Gradient |

| Expected Product | |

| Molecular Formula | C₁₂H₁₃N₃O |

| Molecular Weight | 215.25 g/mol |

| Melting Point | ~150-155 °C[1] |

Conclusion

This application note provides a comprehensive, though generalized, protocol for the synthesis of this compound. The key to a successful synthesis lies in the careful control of the reaction conditions to achieve selective mono-acetylation of the diamino precursor. Researchers should optimize the stoichiometry of the acetylating agent and the reaction temperature based on real-time monitoring by TLC. The provided workflow and data tables serve as a valuable resource for chemists in the fields of medicinal chemistry and organic synthesis. Further research to publish a detailed, validated protocol for this specific synthesis is encouraged.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Traditional methods for quinoline synthesis often require harsh reaction conditions, long reaction times, and can result in low to moderate yields.[3][4] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatic reductions in reaction time, improved yields, and often cleaner reaction profiles.[1][2][5][6] This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinoline derivatives via several classical named reactions, highlighting the improvements in yield and efficiency.

Key Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers a non-classical heating method where the energy is directly coupled with the molecules in the reaction mixture, leading to rapid and uniform heating. This often results in:

-

Higher Yields: Increased efficiency of energy transfer can lead to more complete reactions and higher product yields.[1][6]

-

Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave assistance.[6][7][8]

-

Greener Chemistry: The use of solvent-free conditions or greener solvents is often more feasible, reducing the environmental impact.[3][9]

-

Improved Purity: Faster reaction times can minimize the formation of byproducts, simplifying purification.

Friedländer Annulation

The Friedländer synthesis is a widely used method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Microwave irradiation has been shown to significantly accelerate this reaction, often in the presence of an acid catalyst and sometimes under solvent-free conditions.[9]

Data Presentation: Friedländer Annulation

| Entry | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Microwave | Acetic Acid | Neat | 160 | 5 min | Excellent | [7][8][10] |

| 2 | Conventional | Acetic Acid | Organic Solvent | Room Temp. | Several days | Very Poor | [7][8][10] |

| 3 | Microwave | [Bmim]HSO4 | Solvent-free | - | - | High | [9] |

| 4 | Microwave | Silica-propylsulfonic acid | Solvent-free | - | 30 min | >90 | [11][12] |

| 5 | Conventional | Silica-propylsulfonic acid | Solvent-free | - | ~5 h | Fair to Good | [11][12] |

Experimental Protocol: Microwave-Assisted Friedländer Synthesis

Materials:

-

2-aminobenzophenone

-

Cyclic or acyclic ketone (e.g., 1-acetyl-piperidin-4-one)

-

Glacial acetic acid

-

Microwave synthesis vial (appropriate size)

-

Magnetic stir bar

-

Microwave reactor

Procedure:

-

To a microwave synthesis vial, add 2-aminobenzophenone (1.0 mmol), the desired ketone (1.2 mmol), and glacial acetic acid (3-5 mL), which acts as both the solvent and the catalyst.[7][8]

-

Add a magnetic stir bar to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 160 °C for 5 minutes.[7][8]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The product can then be isolated by standard work-up procedures, such as extraction and purification by column chromatography.

Workflow Diagram: Friedländer Annulation

Caption: Workflow for Microwave-Assisted Friedländer Synthesis.

Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone, catalyzed by an acid, to form a 2,4-disubstituted quinoline.[13][14] Microwave-assisted, solvent-free conditions using a reusable solid acid catalyst have been shown to be highly efficient for this transformation.[3]

Data Presentation: Combes Synthesis

| Entry | Method | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | Microwave | NKC-9 Resin | Solvent-free | 400 | 1.5 | High | [3] |

| 2 | Conventional | H2SO4 | Organic Solvent | - | - | Low | [3] |

Experimental Protocol: Microwave-Assisted Combes Synthesis

Materials:

-

Aromatic amine (e.g., aniline)

-

β-Diketone (e.g., ethyl acetoacetate)

-

NKC-9 resin (macroporous strongly acidic styrol resin)

-

Microwave reactor

Procedure:

-

In a suitable vessel, add the aromatic amine (2.0 mmol), ethyl acetoacetate (2.4 mmol), and NKC-9 resin (100 mg).[3]

-

Homogenize the mixture with a glass rod at room temperature.

-

Place the mixture in the microwave oven and irradiate at 400 W for 1.5 minutes (with intervals of 10 seconds to monitor the reaction).[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified. The NKC-9 resin can be recovered, treated with hydrochloric acid, and reused.[3]

Reaction Pathway: Combes Synthesis

Caption: Simplified reaction pathway for the Combes synthesis.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[15] The use of a solid acid catalyst like phosphotungstic acid under microwave irradiation can lead to excellent yields in a very short time.[16]

Data Presentation: Doebner-von Miller Reaction

| Entry | Method | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | Microwave | Phosphotungstic Acid | 300 | 10-15 | 79-94 | [16] |

Experimental Protocol: Microwave-Assisted Doebner-von Miller Reaction

Materials:

-

Substituted aniline

-

α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone)

-

Phosphotungstic acid (PW12)

-

Microwave reactor

Procedure:

-

Combine the aniline (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), and phosphotungstic acid in a microwave-safe vessel.

-

Irradiate the mixture in a microwave reactor at 300 W for 10-15 minutes.[16]

-

Monitor the reaction by TLC.

-